![molecular formula C11H9NO2 B1299004 Methyl isoquinoline-3-carboxylate CAS No. 27104-73-0](/img/structure/B1299004.png)
Methyl isoquinoline-3-carboxylate
Overview
Description
Methyl isoquinoline-3-carboxylate is a member of isoquinolines . It has a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol .
Synthesis Analysis
Methyl isoquinoline-3-carboxylate can be synthesized from 2-Acetamidoacrylic acid and Sodium Methoxide and 2-Bromobenzaldehyde . A new and general synthesis of methyl isoquinoline-3-carboxylates is described starting from aromatic 1,2-dialdehydes by reaction with protected phosphonoglycine derivatives .Molecular Structure Analysis
The IUPAC name for Methyl isoquinoline-3-carboxylate is the same as its common name . The InChI string representation isInChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3
. The Canonical SMILES representation is COC(=O)C1=CC2=CC=CC=C2C=N1
. Chemical Reactions Analysis
Methyl isoquinoline-3-carboxylate was used in the preparation of 3-acetylisoquinoline . Isoquinoline derivatives, a family of N-heterocycles, show a broad range of structural diversity, biological, and pharmaceutical activities .Physical And Chemical Properties Analysis
Methyl isoquinoline-3-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 344.6±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.9±3.0 kJ/mol and a flash point of 162.2±20.4 °C . It has a molar refractivity of 54.0±0.3 cm3 and a molar volume of 154.7±3.0 cm3 .Scientific Research Applications
Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds
Methyl isoquinoline-3-carboxylate: serves as a key building block in medicinal chemistry for the synthesis of various pharmacologically active compounds. Its isoquinoline core is a common motif in many FDA-approved drugs and natural products, exhibiting a broad spectrum of biological responses . The compound’s versatility allows for the creation of molecules with anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, among others .
Organic Synthesis: Development of Synthetic Methodologies
In organic synthesis, Methyl isoquinoline-3-carboxylate is utilized for developing novel synthetic methodologies. For instance, it can undergo oxidative cross-dehydrogenative coupling with methyl arenes to synthesize C1-benzyl and -benzoyl isoquinolines . Such methodologies expand the toolkit of synthetic chemists, enabling the creation of complex molecules for further research and development.
Drug Discovery: Receptor Agonists and Antagonists
This compound has shown potential in binding to benzodiazepine receptors, which suggests its utility in the development of receptor agonists and antagonists. This application is particularly relevant in the field of neuroscience, where modulation of receptor activity can lead to new treatments for various neurological disorders.
Green Chemistry: Sustainable Chemical Processes
Methyl isoquinoline-3-carboxylate: is also significant in green chemistry, where there is a push for more sustainable chemical processes. Its synthesis can be achieved through eco-friendly methods, such as multicomponent one-pot reactions and solvent-free conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . These methods reduce the environmental impact of chemical production.
Analytical Techniques: Molecular Structure Elucidation
The molecular structure of Methyl isoquinoline-3-carboxylate derivatives can be elucidated using various analytical techniques such as NMR, LC/MS, and single-crystal X-ray diffraction . These techniques are crucial for confirming the structure of synthesized compounds and for understanding their chemical properties and reactivity.
Chemical Functionalization: Creation of Complex Structures
Finally, Methyl isoquinoline-3-carboxylate is important for chemical functionalization. It can undergo various chemical reactions that are essential for its functionalization, leading to the creation of complex structures such as naphtho[2,1-f]isoquinolines through Heck-mediated synthesis . This application is vital for expanding the diversity of chemical entities available for further research and pharmaceutical development.
Mechanism of Action
Isoquinoline-3-carboxylic acid (IQ3CA) demonstrated significant antibacterial activity against various plant bacteria . Treatment of bacterial cells with IQ3CA resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of the bacteria were inhibited, and biofilm formation was prevented .
Safety and Hazards
Methyl isoquinoline-3-carboxylate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Isoquinoline alkaloids are a large group of natural products in which isoquinolines form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, there is an urgent need to develop innovative and environmentally sustainable bactericides .
properties
IUPAC Name |
methyl isoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCGBIZQNMVMPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352385 | |
Record name | methyl isoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoquinoline-3-carboxylate | |
CAS RN |
27104-73-0 | |
Record name | Methyl 3-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27104-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-isoquinolinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl isoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-isoquinolinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-ISOQUINOLINECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT2546QNR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the carbonyl group in methyl isoquinoline-3-carboxylate for its binding affinity to benzodiazepine receptors?
A1: Research suggests that the presence of a carbonyl group at the 3-position of both beta-carbolines and isoquinolines is crucial for their binding affinity to benzodiazepine receptors [, ]. Methyl isoquinoline-3-carboxylate, possessing this structural feature, exhibits moderate binding affinity. Studies comparing various beta-carboline derivatives showed that those with carbonyl-containing substituents (like CO2Me in methyl isoquinoline-3-carboxylate) at the 3-position demonstrated higher in vitro potency compared to derivatives with alcohol substituents []. This highlights the importance of the carbonyl moiety for interaction with the benzodiazepine receptor.
Q2: How does the structure of methyl isoquinoline-3-carboxylate relate to its activity compared to beta-carbolines?
A2: Both methyl isoquinoline-3-carboxylate and beta-carbolines share structural similarities that contribute to their interaction with benzodiazepine receptors. While beta-carbolines have a tricyclic structure, methyl isoquinoline-3-carboxylate possesses a bicyclic isoquinoline core. Despite this difference, both compounds feature a carbonyl group at the 3-position, considered crucial for binding [, ]. The research indicates that this shared feature allows methyl isoquinoline-3-carboxylate, despite being structurally simpler than beta-carbolines, to bind to benzodiazepine receptors, albeit with moderate affinity.
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